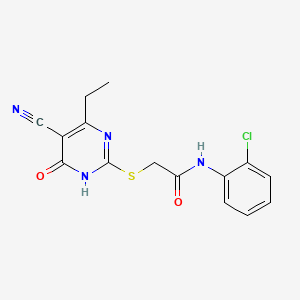![molecular formula C14H13ClN4O5 B5994073 4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5994073.png)
4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound that features a pyrazole ring substituted with a butanoic acid group and a 2-chloro-4-nitrobenzoyl amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps:
Formation of 2-chloro-4-nitrobenzoyl chloride: This can be achieved by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the pyrazole derivative: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable diketone.
Coupling reaction: The 2-chloro-4-nitrobenzoyl chloride is then reacted with the pyrazole derivative in the presence of a base such as triethylamine to form the intermediate product.
Introduction of the butanoic acid group: The final step involves the reaction of the intermediate product with butanoic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
Reduction: 4-{4-[(2-chloro-4-aminobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo
Propiedades
IUPAC Name |
4-[4-[(2-chloro-4-nitrobenzoyl)amino]pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O5/c15-12-6-10(19(23)24)3-4-11(12)14(22)17-9-7-16-18(8-9)5-1-2-13(20)21/h3-4,6-8H,1-2,5H2,(H,17,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFKGAIQBDALIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=CN(N=C2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methoxyphenyl)methyl]-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B5993990.png)
![4,6-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine](/img/structure/B5993991.png)
![4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide](/img/structure/B5993993.png)
![5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide](/img/structure/B5993995.png)


![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5994015.png)
![2-(4-{4,4-DIMETHYL-2-[(4-METHYLPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5994023.png)
![1-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B5994030.png)
![benzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5994035.png)
![1-[2-[[2-(2-Chlorophenyl)ethylamino]methyl]-4-methoxyphenoxy]-3-(dimethylamino)propan-2-ol](/img/structure/B5994043.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5994051.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B5994065.png)
![1-PROPYL-5-(TRIFLUOROMETHYL)[1,6]NAPHTHYRIDIN-4(1H)-ONE](/img/structure/B5994078.png)
